Trans (3S,4S) Stereochemistry Delivers 10-Fold Higher PBP3 Acylation Rate vs. Cis (3S,4R) Isomer
The trans-methyl β-lactam core (7b) exhibits a 10-fold higher acylation rate constant (k_on) against Pseudomonas aeruginosa PBP3 compared to its cis-methyl counterpart (24a). This kinetic advantage translates directly to a 2-fold lower minimum inhibitory concentration (MIC) against P. aeruginosa, underscoring the critical impact of stereochemistry on target engagement [1].
| Evidence Dimension | PBP3 Acylation Rate and Antibacterial Potency |
|---|---|
| Target Compound Data | k_on = 1.7 × 10^5 M^-1 s^-1; MIC (P. aeruginosa PAO1) = 0.5 μg/mL (as part of monocarbam 7b) |
| Comparator Or Baseline | cis-methyl analogue (24a): k_on = 1.6 × 10^4 M^-1 s^-1; MIC (P. aeruginosa PAO1) = 1 μg/mL |
| Quantified Difference | 10-fold higher acylation rate; 2-fold lower MIC |
| Conditions | P. aeruginosa PBP3 acylation assay; MIC determination against P. aeruginosa ARC545 (PAO1) [1] |
Why This Matters
This demonstrates that the (3S,4S) configuration is non-negotiable for achieving maximal target inhibition, directly impacting the efficacy of derived antibacterial agents.
- [1] Murphy-Benenato, K. E., et al. (2015). SAR and Structural Analysis of Siderophore-Conjugated Monocarbam Inhibitors of Pseudomonas aeruginosa PBP3. ACS Medicinal Chemistry Letters, 6(5), 537–542. DOI: 10.1021/acsmedchemlett.5b00026 View Source
